endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various medicinal and industrial applications. The structure of this compound features a bicyclic framework with a nitrogen atom, making it a significant compound in synthetic organic chemistry .
Mechanism of Action
Target of Action
The compound, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets in the body, including various neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Tropane alkaloids are known to affect various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems . These systems play crucial roles in numerous physiological processes, including mood regulation, memory, and motor control.
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted in the urine .
Result of Action
Based on its structural similarity to tropane alkaloids, it may have a wide array of biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, selective reduction, and other techniques that facilitate the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Selective reduction can be used to modify the functional groups within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Tropanol: A related compound with hydroxyl functional groups.
Tropinone: A precursor in the synthesis of various tropane alkaloids.
Uniqueness
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-IEESLHIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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